molecular formula C7H10N3NaO6S B1665336 Avibactam sódico, (+)- CAS No. 396731-20-7

Avibactam sódico, (+)-

Número de catálogo: B1665336
Número CAS: 396731-20-7
Peso molecular: 287.23 g/mol
Clave InChI: RTCIKUMODPANKX-JBUOLDKXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Applications

Avibactam sodium is primarily used in combination with ceftazidime (Ceftazidime/Avibactam) for treating complicated infections caused by resistant organisms. The key clinical applications include:

  • Complicated Intra-Abdominal Infections (cIAI) : In clinical trials, Ceftazidime/Avibactam has demonstrated significant efficacy against infections such as appendicitis and peri-appendiceal abscesses .
  • Complicated Urinary Tract Infections (cUTI) : The combination has shown effectiveness in treating cUTIs caused by multidrug-resistant pathogens .
  • Bacteremia and Severe Infections : Avibactam's ability to inhibit various β-lactamases makes it a valuable option for severe infections caused by resistant Gram-negative bacteria .

Case Studies

Several case studies illustrate the successful application of Ceftazidime/Avibactam in clinical settings:

  • CRPA-Induced Brain Abscess :
    • A patient with a brain abscess caused by carbapenem-resistant Pseudomonas aeruginosa (CRPA) was treated with intravenous Ceftazidime/Avibactam combined with intrathecal colistimethate sodium. The treatment led to the resolution of the abscess and normalization of cerebrospinal fluid tests within 14 days .
  • Ventriculitis Treatment :
    • Another case involved a patient with ventriculitis due to CRKP (carbapenem-resistant Klebsiella pneumoniae). The regimen included Ceftazidime/Avibactam and resulted in negative cerebrospinal fluid cultures three days post-treatment initiation .

Research Findings

Recent studies have reinforced the clinical utility of avibactam sodium:

  • Phase II Clinical Trials : Avibactam combined with ceftazidime has shown promising results in treating Gram-negative infections resistant to standard therapies. Efficacy was noted across various pathogens, including those producing KPC enzymes and ESBLs .
  • Pharmacokinetics and Safety : Avibactam is primarily excreted unchanged in urine and exhibits minimal metabolism. Toxicity studies suggest a favorable safety profile with localized injection site reactions being the most common adverse effects observed .

Mecanismo De Acción

Target of Action

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .

Mode of Action

Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .

Biochemical Pathways

The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .

Action Environment

The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment

Análisis Bioquímico

Biochemical Properties

Avibactam sodium plays a crucial role in biochemical reactions. It inhibits Class A and Class C β-lactamases . As such, it restores the susceptibility to ceftaroline and ceftazidime of Enterobacteriaceae with ESBLs, AmpC, KPC, and OXA-48 carbapenemases . Avibactam sodium interacts with these enzymes and blocks the access of the substrate to the enzyme .

Cellular Effects

Avibactam sodium has significant effects on various types of cells and cellular processes. It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It influences cell function by inhibiting the activity of β-lactamase enzymes that destroy penicillins and cephalosporins .

Molecular Mechanism

The mechanism of action of Avibactam sodium is unique and effective. It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .

Temporal Effects in Laboratory Settings

The effects of Avibactam sodium change over time in laboratory settings. These combined effects grant the avibactam-enzyme complex an extended half-life time of more than 7 days for TEM-1 and P99 β-lactamases . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.

Dosage Effects in Animal Models

In animal models, the effects of Avibactam sodium vary with different dosages. Animal models supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Avibactam sodium is involved in significant metabolic pathways. No metabolism of avibactam was observed in human liver preparations . Unchanged avibactam is the major drug-related component in human plasma and urine . This suggests that Avibactam sodium interacts with enzymes or cofactors in the metabolic pathways.

Transport and Distribution

Avibactam sodium is transported and distributed within cells and tissues. The steady state volumes of distribution of avibactam is 22.2L . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Métodos De Preparación

The preparation of Avibactam sodium, (+)- involves several synthetic routes and reaction conditions. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K . The preparation of the intermediate compound K involves multiple steps:

Another synthetic route involves lipase-catalyzed resolution and simultaneous debenzylation/sulfation . This method starts with commercially available ethyl-5-hydroxypicolinate and proceeds through ten steps to yield Avibactam sodium, (+)- with an overall yield of 23.9% .

Actividad Biológica

Avibactam sodium, also known as NXL-104, is a novel β-lactamase inhibitor that has garnered significant attention in the field of antimicrobial therapy due to its unique mechanism of action and broad spectrum of activity against various β-lactamases. This article delves into the biological activity of avibactam sodium, presenting detailed findings from in vitro studies, animal models, and clinical trials.

Avibactam is classified as a non-β-lactam β-lactamase inhibitor . It differs structurally from traditional β-lactamase inhibitors like clavulanic acid, as it utilizes a reactive urea to inhibit serine β-lactamases. Its chemical structure is that of a [3,2,1]-diazabicyclooctanone derivative, which allows it to effectively inhibit Ambler class A, class C, and some class D β-lactamases. This broad spectrum of activity is particularly important in combating multidrug-resistant (MDR) bacterial infections .

Inhibition Kinetics

The kinetics of avibactam inhibition have been studied extensively. It exhibits the highest inhibition efficiency against class A β-lactamases, followed by class C and then class D. For instance, kinetic parameters indicate that the acylation efficiency (k2/Kik_2/K_i) varies significantly across different enzymes, with values ranging from 1.1×101 m1s11.1\times 10^{1}\text{ m}^{-1}\text{s}^{-1} for OXA-10 to 1.0×1051.0\times 10^{5} for CTX-M-15 .

In Vitro Studies

In vitro studies have demonstrated that avibactam significantly enhances the activity of ceftazidime against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. The combination therapy has shown time-dependent killing effects, with maximal rates observed at concentrations greater than or equal to twice the minimum inhibitory concentration (MIC) .

Table 1: In Vitro Activity of Ceftazidime-Avibactam

PathogenMIC (mg/L)Comments
KPC-producing K. pneumoniae≤ 4Effective against resistant strains
ESBL-producing E. coli≤ 4Significant activity noted
Pseudomonas aeruginosa≤ 4Restores activity against ceftazidime-resistant strains

Animal Models

Animal studies have further validated the efficacy of avibactam in restoring antibiotic activity against resistant strains. For example:

  • Systemic Infection Model : In immune-competent mice infected with class A and C Enterobacteriaceae, survival rates improved significantly with ceftazidime-avibactam compared to ceftazidime alone .
  • Murine Thigh Infection Model : Treatment with ceftazidime-avibactam resulted in a notable reduction in bacterial load compared to controls .

Table 2: Activity of Ceftazidime-Avibactam in Animal Models

ModelPathogensResults
Systemic InfectionClass A and C EnterobacteriaceaeImproved survival rates
PyelonephritisESBL/AmpC K. pneumoniaeBacterial clearance decreased by 2.6 to 4.5 log10
Thigh InfectionKPC-producing K. pneumoniaeSignificant reduction in bacterial load

Clinical Trials

Avibactam is currently under investigation in several clinical trials aimed at treating complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs). Preliminary results indicate that the addition of avibactam enhances the safety and efficacy profiles of existing antibiotics, particularly in patients with resistant infections .

Case Studies

Case studies have illustrated the successful application of avibactam in clinical settings:

  • Case Study 1 : A patient with a severe infection caused by KPC-producing Klebsiella pneumoniae showed significant improvement after treatment with ceftazidime-avibactam.
  • Case Study 2 : In a cohort study involving patients with complicated urinary tract infections, those treated with ceftazidime-avibactam had higher resolution rates compared to those receiving standard therapy.

Propiedades

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-JBUOLDKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027694
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396731-20-7, 1192491-61-4
Record name AVE-1330A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avibactam sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVE-1330A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AVIBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam sodium, (+)-
Reactant of Route 3
Avibactam sodium, (+)-
Reactant of Route 4
Avibactam sodium, (+)-
Reactant of Route 5
Reactant of Route 5
Avibactam sodium, (+)-
Reactant of Route 6
Avibactam sodium, (+)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.